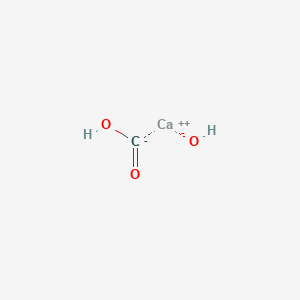

Calcium;hydroxymethanone;hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium;hydroxymethanone;hydroxide, commonly known as calcium hydroxide, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various industries due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydroxide is typically synthesized through the reaction of calcium oxide with water. This reaction is highly exothermic, releasing a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] An alternative method involves reacting sodium hydroxide with calcium chloride in an aqueous double displacement reaction, producing calcium hydroxide and sodium chloride .

Industrial Production Methods

Industrial production of calcium hydroxide involves the thermal decomposition of limestone (calcium carbonate) to produce calcium oxide, which is then hydrated to form calcium hydroxide. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxide undergoes several types of chemical reactions, including:

Neutralization: Reacts with acids to form water and a salt.

Decomposition: Decomposes into calcium oxide and water when heated to 512°C.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid to form calcium chloride and water.

Heat: Decomposes into calcium oxide and water at high temperatures.

Carbon Dioxide: Forms calcium carbonate when exposed to CO₂.

Major Products Formed

Calcium Chloride: Formed during neutralization with hydrochloric acid.

Calcium Carbonate: Formed during carbonation with carbon dioxide.

Calcium Oxide: Formed during thermal decomposition.

Scientific Research Applications

Calcium hydroxide has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a pH regulator.

Medicine: Utilized in dental treatments, such as root canal therapy, due to its antimicrobial properties.

Industry: Applied in the construction industry for making mortar and plaster, in water treatment as a flocculant, and in the paper industry for pulp treatment

Mechanism of Action

The mechanism of action of calcium hydroxide involves the dissociation of calcium and hydroxyl ions. These ions exert their effects by:

Antimicrobial Activity: The hydroxyl ions denature proteins, damage DNA, and disrupt cytoplasmic membranes of bacteria.

Tissue Repair: The calcium ions stimulate tissue repair and induce mineralization, promoting the healing of damaged tissues

Comparison with Similar Compounds

Calcium hydroxide is often compared with other alkaline earth metal hydroxides, such as:

Magnesium Hydroxide: Similar in structure but less soluble in water.

Strontium Hydroxide: More soluble in water and has different industrial applications.

Barium Hydroxide: Highly soluble in water and used in different chemical processes

Calcium hydroxide is unique due to its moderate solubility, high pH, and wide range of applications across various fields.

Properties

Molecular Formula |

CH2CaO3 |

|---|---|

Molecular Weight |

102.10 g/mol |

IUPAC Name |

calcium;hydroxymethanone;hydroxide |

InChI |

InChI=1S/CHO2.Ca.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1 |

InChI Key |

LSNNEDKEACAXOS-UHFFFAOYSA-M |

Canonical SMILES |

[C-](=O)O.[OH-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)

![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)

![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)

![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)